molecular formula C19H19N3OS B2770154 Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone CAS No. 873856-49-6

Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone

Cat. No.: B2770154
CAS No.: 873856-49-6
M. Wt: 337.44
InChI Key: RJJJJCHGXVSUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone is a complex organic compound that features a unique structure combining azepane, benzothiazole, and pyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis .

Mode of Action

tuberculosis . The compound likely interacts with its target to disrupt essential biological processes, leading to the inhibition of the organism’s growth.

Biochemical Pathways

It is known that benzothiazole derivatives can affect various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Pharmacokinetics

It is noted that benzothiazole derivatives have shown favourable pharmacokinetic profiles .

Result of Action

tuberculosis , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring The final step involves the incorporation of the azepane ring, which is achieved through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone is unique due to its combination of azepane, benzothiazole, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-19(22-12-5-1-2-6-13-22)14-8-7-11-20-17(14)18-21-15-9-3-4-10-16(15)24-18/h3-4,7-11H,1-2,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJJJCHGXVSUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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